molecular formula C20H16N8O2S B10877696 N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B10877696
M. Wt: 432.5 g/mol
InChI Key: HYWWGARJCHCKRP-UHFFFAOYSA-N
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Description

“N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazinoindole moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazinoindole moiety: This step may involve the condensation of indole derivatives with triazine precursors.

    Coupling reactions: The final step involves coupling the oxadiazole and triazinoindole units via a sulfanylacetamide linkage, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.

    Purification techniques: Using methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone under appropriate conditions.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other compounds containing oxadiazole or triazinoindole moieties.

    Unique Features: The combination of these functional groups in a single molecule may confer unique properties, such as enhanced biological activity or specific binding affinity.

This structure provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H16N8O2S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H16N8O2S/c21-17-18(27-30-26-17)22-15(29)11-31-20-23-19-16(24-25-20)13-8-4-5-9-14(13)28(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,21,26)(H,22,27,29)

InChI Key

HYWWGARJCHCKRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NON=C5N

Origin of Product

United States

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